molecular formula C17H17BrF2N4O2 B10948393 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole

Cat. No.: B10948393
M. Wt: 427.2 g/mol
InChI Key: DFDYAZBDZVTTPU-UHFFFAOYSA-N
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Description

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the oxadiazole moiety. One common method for synthesizing pyrazoles involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions . The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hyd

Properties

Molecular Formula

C17H17BrF2N4O2

Molecular Weight

427.2 g/mol

IUPAC Name

2-[1-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H17BrF2N4O2/c1-9-14(18)15(16(19)20)23-24(9)10(2)17-22-21-13(26-17)8-11-4-6-12(25-3)7-5-11/h4-7,10,16H,8H2,1-3H3

InChI Key

DFDYAZBDZVTTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN=C(O2)CC3=CC=C(C=C3)OC)C(F)F)Br

Origin of Product

United States

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